5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiazole intermediates, followed by their coupling through sulfonamide and carboxamide linkages. Common reagents used in these reactions include:
- Furan-2-carboxylic acid
- 4-methylthiazole
- Sulfonyl chlorides
- Amine bases
Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
- Oxidation : The furan rings can be oxidized to form furanones.
- Reduction : The sulfonamide group can be reduced to amines.
- Substitution : The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substitution reagents : Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the sulfonamide group may produce primary amines.
Scientific Research Applications
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Medicine : Explored for its potential therapeutic effects in treating diseases.
- Industry : Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a biological process.
Comparison with Similar Compounds
Similar Compounds:
- 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
- 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)thiophene-2-carboxamide
Uniqueness: 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-9-8-23-14(16-9)17-13(18)11-4-5-12(22-11)24(19,20)15-7-10-3-2-6-21-10/h2-6,8,15H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQRTNBKVPRBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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